Ethyl 4-(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate
Overview
Description
Ethyl 4-(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, an amido group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene in the presence of an acid catalyst.
Introduction of the Amido Group: The amido group can be introduced through an amidation reaction, where the quinoline derivative is reacted with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline core.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with amine or thiol groups.
Scientific Research Applications
Ethyl 4-(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its quinoline core.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Industrial Applications: It may be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may inhibit specific enzymes involved in cellular processes, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Uniqueness
Ethyl 4-(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-amido)benzoate is unique due to its specific structural features, including the amido group and ethyl ester moiety, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Properties
IUPAC Name |
ethyl 4-[(2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carbonyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-2-32-25(31)16-11-13-17(14-12-16)26-23(29)20-15-19-21(9-6-10-22(19)28)27(24(20)30)18-7-4-3-5-8-18/h3-5,7-8,11-15H,2,6,9-10H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJIPRUIXYJXBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(CCCC3=O)N(C2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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